Cas no 871470-74-5 ((2R)-1-(Triphenylmethyl)aminopropan-2-ol)
(2R)-1-(Triphenylmethyl)aminopropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Propanol, 1-[(triphenylmethyl)amino]-, (2R)-
- (2R)-1-(tritylamino)propan-2-ol
- (R)-1-(Tritylamino)propan-2-ol
- (2R)-1-(Triphenylmethyl)aminopropan-2-ol
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- Inchi: 1S/C22H23NO/c1-18(24)17-23-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23-24H,17H2,1H3/t18-/m1/s1
- InChI Key: HLFBHJAUZWXFOY-GOSISDBHSA-N
- SMILES: C(NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)[C@H](O)C
Experimental Properties
- Density: 1.098±0.06 g/cm3(Predicted)
- Boiling Point: 470.1±40.0 °C(Predicted)
- pka: 14.76±0.20(Predicted)
(2R)-1-(Triphenylmethyl)aminopropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R182190-25mg |
(2R)-1-[(Triphenylmethyl)amino]propan-2-ol |
871470-74-5 | 25mg |
$ 150.00 | 2022-06-03 | ||
| TRC | R182190-50mg |
(2R)-1-[(Triphenylmethyl)amino]propan-2-ol |
871470-74-5 | 50mg |
$ 245.00 | 2022-06-03 | ||
| Key Organics Ltd | SS-5116-1MG |
(2R)-1-[(triphenylmethyl)amino]propan-2-ol |
871470-74-5 | >97% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | SS-5116-5MG |
(2R)-1-[(triphenylmethyl)amino]propan-2-ol |
871470-74-5 | >97% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | SS-5116-10MG |
(2R)-1-[(triphenylmethyl)amino]propan-2-ol |
871470-74-5 | >97% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | SS-5116-0.5G |
(2R)-1-[(triphenylmethyl)amino]propan-2-ol |
871470-74-5 | >97% | 0.5g |
£545.00 | 2025-02-08 | |
| Key Organics Ltd | SS-5116-1G |
(2R)-1-[(triphenylmethyl)amino]propan-2-ol |
871470-74-5 | >97% | 1g |
£875.00 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1687721-1g |
(R)-1-(Tritylamino)propan-2-ol |
871470-74-5 | 98% | 1g |
¥5782.00 | 2024-04-27 | |
| A2B Chem LLC | AD92872-1mg |
2-Propanol, 1-[(triphenylmethyl)amino]-, (2R)- |
871470-74-5 | >97% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AD92872-5mg |
2-Propanol, 1-[(triphenylmethyl)amino]-, (2R)- |
871470-74-5 | >97% | 5mg |
$214.00 | 2024-04-19 |
(2R)-1-(Triphenylmethyl)aminopropan-2-ol Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (2R)-1-(Triphenylmethyl)aminopropan-2-ol
Comprehensive Overview of (2R)-1-(Triphenylmethyl)aminopropan-2-ol (CAS No. 871470-74-5)
(2R)-1-(Triphenylmethyl)aminopropan-2-ol (CAS No. 871470-74-5) is a chiral organic compound widely used in pharmaceutical synthesis and asymmetric catalysis. Its unique structure, featuring a triphenylmethyl (trityl) group and an aminopropanol moiety, makes it valuable for stereoselective reactions. Researchers and manufacturers frequently search for "synthesis of (2R)-1-(Triphenylmethyl)aminopropan-2-ol" or "CAS 871470-74-5 applications," reflecting its importance in fine chemical production.
The compound's chiral purity and stability are critical for its role in producing enantiomerically pure intermediates. With the growing demand for green chemistry and sustainable synthesis, (2R)-1-(Triphenylmethyl)aminopropan-2-ol has gained attention as a reagent that minimizes waste in multi-step processes. Recent publications highlight its utility in API (Active Pharmaceutical Ingredient) development, aligning with trends in personalized medicine and targeted drug delivery.
From a commercial perspective, CAS 871470-74-5 is often discussed in contexts like "bulk suppliers of chiral aminopropanol derivatives" or "cost-effective trityl-protected amines." Its market is driven by the expansion of biopharmaceutical R&D and cGMP-compliant manufacturing. Analytical methods such as HPLC chiral separation and NMR spectroscopy are essential for quality control, addressing common queries like "how to characterize (2R)-1-(Triphenylmethyl)aminopropan-2-ol."
Innovative applications include its use in ligand design for transition metal catalysts, particularly in cross-coupling reactions popularized by Nobel Prize-winning methodologies. The compound's trityl group offers steric protection during synthetic sequences, a feature frequently explored in "protecting group strategies for amines" tutorials. Safety data emphasizes non-hazardous handling under standard laboratory conditions, though proper glovebox or inert atmosphere techniques may be required for air-sensitive derivatives.
Future directions for 871470-74-5 research may focus on flow chemistry adaptations or enzyme-mediated resolutions to enhance sustainability. Patent analyses reveal its recurring appearance in kinase inhibitor syntheses, connecting to trending oncology drug development. As regulatory agencies prioritize ICH Q11 guidelines, the compound's role in design space definition for chiral molecules continues to grow.
For technical inquiries, databases often index (2R)-1-(Triphenylmethyl)aminopropan-2-ol alongside related terms like "chiral amino alcohol building blocks" or "trityl amine protecting group removal." Storage typically recommends 2-8°C under argon, with stability studies showing excellent shelf life when protected from moisture. Collaborative studies between academia and industry explore its potential in continuous manufacturing platforms, a hot topic in Pharma 4.0 initiatives.
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